molecular formula C8H20P2 B14148722 (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] CAS No. 89227-48-5

(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]

Cat. No.: B14148722
CAS No.: 89227-48-5
M. Wt: 178.19 g/mol
InChI Key: FMUUANBUYWACJJ-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] can be synthesized through the reaction of ethane-1,2-diyl dichloride with two equivalents of propan-2-ylphosphane under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the deprotonation of the phosphane .

Industrial Production Methods

In industrial settings, the production of (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coordination Complexes: Various metal-ligand complexes.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Ligands: Formed through ligand exchange.

Scientific Research Applications

(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] exerts its effects involves the formation of stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is unique due to its isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

CAS No.

89227-48-5

Molecular Formula

C8H20P2

Molecular Weight

178.19 g/mol

IUPAC Name

propan-2-yl(2-propan-2-ylphosphanylethyl)phosphane

InChI

InChI=1S/C8H20P2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3

InChI Key

FMUUANBUYWACJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)PCCPC(C)C

Origin of Product

United States

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